2-(chloromethyl)benzofuran
Overview
Description
2-(chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a chloromethyl group attached to the second position of the benzofuran ring.
Preparation Methods
The synthesis of 2-(chloromethyl)benzofuran can be achieved through several methods. One common approach involves the reaction of benzofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
2-(chloromethyl)benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form benzofuran-2-carboxaldehyde or benzofuran-2-carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of benzofuran-2-methanol.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(chloromethyl)benzofuran is largely dependent on its specific application and the biological target it interacts withThese interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(chloromethyl)benzofuran can be compared with other benzofuran derivatives such as:
2-methylbenzofuran: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-(bromomethyl)benzofuran: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(hydroxymethyl)benzofuran: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its chloromethyl group, which provides a reactive site for further chemical modifications and enhances its potential for diverse applications .
Properties
IUPAC Name |
2-(chloromethyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCBNJHZGJEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146602 | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104593-59-1 | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104593591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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